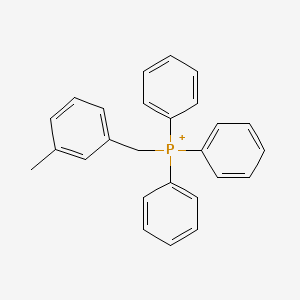

(3-Methylbenzyl)(triphenyl)phosphorane

Vue d'ensemble

Description

(3-Methylbenzyl)(triphenyl)phosphorane is an organophosphorus compound that belongs to the class of phosphoranes. These compounds are characterized by the presence of a phosphorus atom bonded to four organic groups. This compound is particularly notable for its applications in organic synthesis, where it serves as a reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbenzyl)(triphenyl)phosphorane typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the reaction of triphenylphosphine with 3-methylbenzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{3-Methylbenzyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Methylbenzyl)(triphenyl)phosphorane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It participates in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: The reactions typically occur in the presence of polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Triphenylphosphine oxide.

Reduction: Triphenylphosphine.

Substitution: Various substituted phosphoranes depending on the electrophile used.

Applications De Recherche Scientifique

(3-Methylbenzyl)(triphenyl)phosphorane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of (3-Methylbenzyl)(triphenyl)phosphorane involves the nucleophilic attack of the phosphorus atom on electrophilic centers. The phosphorus atom, being highly nucleophilic, can form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is central to its role in organic synthesis and catalysis.

Comparaison Avec Des Composés Similaires

Methylenetriphenylphosphorane: An organophosphorus compound with similar reactivity but different substituents.

(Chloromethylene)triphenylphosphorane: Another related compound used in similar types of reactions.

Methoxymethylenetriphenylphosphine: A compound with a methoxy group instead of a methyl group.

Uniqueness: (3-Methylbenzyl)(triphenyl)phosphorane is unique due to the presence of the 3-methylbenzyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.

Activité Biologique

(3-Methylbenzyl)(triphenyl)phosphorane is a phosphine compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, properties, and biological implications of this compound, supported by research findings and data tables.

This compound can be synthesized through various methods, including the reaction of triphenylphosphine with 3-methylbenzyl chloride. The general reaction can be represented as follows:

This compound exhibits a high degree of stability due to the steric hindrance provided by the triphenyl groups, making it suitable for various applications in organic synthesis and medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be promising:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| S. aureus | 30 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Antiproliferative Effects

The antiproliferative activity of this compound has also been investigated in human cancer cell lines. In vitro assays demonstrated its effectiveness against several cancer types, including cervical (HeLa) and lung (A549) cancer cells. The IC50 values were as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 22 |

| A549 | 18 |

These findings indicate that the compound may inhibit cell growth, making it a potential candidate for further research in cancer treatment.

The biological activity of this compound is thought to be related to its ability to interact with cellular components. Preliminary studies suggest that it may disrupt cellular membranes or interfere with metabolic pathways critical for cell survival. Further mechanistic studies are required to elucidate these pathways.

Case Studies

- Antimicrobial Activity Study : A study conducted by researchers evaluated the antimicrobial efficacy of various phosphoranes, including this compound. The results indicated that this compound exhibited superior activity against methicillin-resistant strains of Staphylococcus aureus, highlighting its potential in treating resistant infections .

- Cancer Research : In a recent publication focusing on phosphine compounds' antiproliferative effects, this compound was shown to significantly reduce cell viability in HeLa and A549 cells compared to control groups . This study emphasizes the need for further exploration into its anticancer properties.

Propriétés

IUPAC Name |

(3-methylphenyl)methyl-triphenylphosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P/c1-22-12-11-13-23(20-22)21-27(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-20H,21H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZWSRYFZIVDSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24P+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168816 | |

| Record name | (3-Methylbenzyl)(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1702-41-6 | |

| Record name | (3-Methylbenzyl)(triphenyl)phosphorane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001702416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Methylbenzyl)(triphenyl)phosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.